

# Application Notes and Protocols: JNJ-40411813 in Mouse Models of Epilepsy

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## Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069

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## Introduction

**JNJ-40411813** (also known as ADX71149) is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1][2][3] The mGlu2 receptor is a G-protein coupled receptor that plays a role in modulating excitatory synaptic transmission.[1] Activation of the mGlu2 receptor leads to a decrease in glutamate release, which is a key mechanism in the initiation and spread of seizures.[4][5][6] By potentiating the effect of the endogenous ligand glutamate, **JNJ-40411813** offers a potential therapeutic approach for the treatment of epilepsy.[2][5] Preclinical studies in mouse models of epilepsy have been crucial in establishing the proof-of-concept for its anticonvulsant effects.[2][4][5]

These application notes provide a summary of the available data on the dosage and efficacy of **JNJ-40411813** in a well-established mouse model of psychomotor seizures, along with a detailed experimental protocol.

## Data Presentation

The anticonvulsant efficacy of **JNJ-40411813** has been evaluated in the 6 Hz mouse model of psychomotor seizures. The median effective dose (ED50) was determined at two different stimulus intensities.

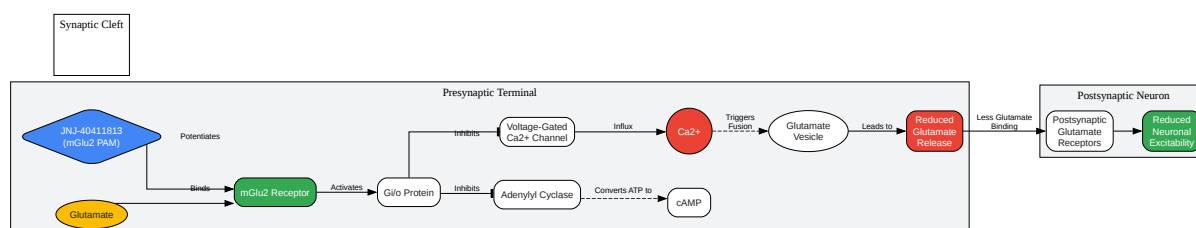
Table 1: Efficacy of **JNJ-40411813** in the Mouse 6 Hz Seizure Model

Stimulus Intensity	JNJ-40411813 ED50 (mg/kg)	Administration Route	Reference
32 mA	12.2	Subcutaneous (s.c.)	<a href="#">[1]</a> <a href="#">[7]</a>
44 mA	21.0	Subcutaneous (s.c.)	<a href="#">[1]</a> <a href="#">[7]</a>

Table 2: Synergistic Efficacy of **JNJ-40411813** in Combination with Levetiracetam in the Mouse 6 Hz (44 mA) Seizure Model

Treatment	Effect on Potency	Reference
Fixed dose of JNJ-40411813 with varying doses of Levetiracetam	~35-fold increase in Levetiracetam potency	<a href="#">[7]</a> <a href="#">[8]</a>
Fixed dose of Levetiracetam with varying doses of JNJ- 40411813	~14-fold increase in JNJ- 40411813 potency	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Signaling Pathway



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Caption: Mechanism of action of **JNJ-40411813**.

## Experimental Protocols

### The 6 Hz Psychomotor Seizure Model in Mice

This model is used to evaluate the anticonvulsant efficacy of compounds against psychomotor seizures.

Materials:

- Male CF-1 mice (or other suitable strain)
- **JNJ-40411813**
- Vehicle (e.g., sterile water, saline, or a suitable solvent for **JNJ-40411813**)
- Corneal electrodes

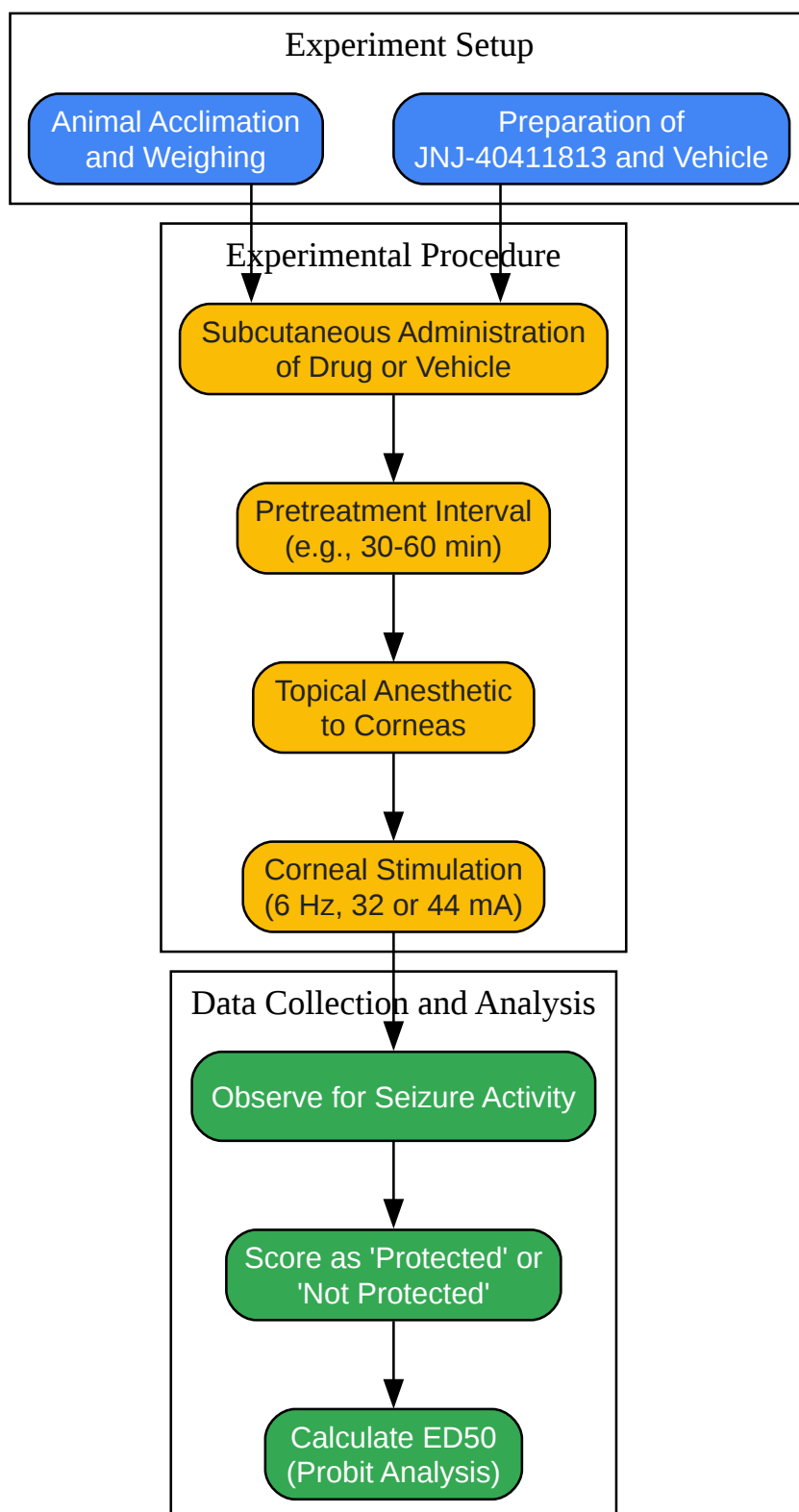
- Constant current stimulator
- Timing device

Procedure:

- Animal Preparation:
  - Acclimate mice to the housing conditions for at least 3-5 days prior to the experiment.
  - House mice with free access to food and water.
  - On the day of the experiment, weigh each mouse to determine the correct dose volume.
- Drug Administration:
  - Prepare a stock solution of **JNJ-40411813** in the chosen vehicle.
  - Administer **JNJ-40411813** or vehicle subcutaneously (s.c.). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).
  - The time between drug administration and seizure induction (pretreatment time) should be determined based on the pharmacokinetic profile of the compound. For **JNJ-40411813**, a pretreatment time of 30-60 minutes is typical.
- Seizure Induction:
  - At the designated pretreatment time, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to each eye of the mouse to minimize discomfort.
  - Place the corneal electrodes on the corneas of the mouse.
  - Deliver a constant current stimulus of a specified intensity (e.g., 32 mA or 44 mA) for a fixed duration (e.g., 0.2 seconds) at a frequency of 6 Hz.
- Observation and Scoring:

- Immediately after stimulation, observe the mouse for the presence or absence of a seizure.
- A seizure is characterized by a "stun" posture, followed by forelimb clonus, twitching of the vibrissae, and Straub tail.
- An animal is considered "protected" if it does not exhibit a seizure within the observation period (typically 1-2 minutes).
- Data Analysis:
  - The percentage of animals protected at each dose is calculated.
  - The median effective dose (ED50), the dose at which 50% of the animals are protected from seizures, is calculated using probit analysis.

## Experimental Workflow Diagram



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Caption: Workflow for the 6 Hz seizure model.

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